molecular formula C27H18O4 B5244981 3-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-6H-BENZO[C]CHROMEN-6-ONE

3-(2-{[1,1'-BIPHENYL]-4-YL}-2-OXOETHOXY)-6H-BENZO[C]CHROMEN-6-ONE

Cat. No.: B5244981
M. Wt: 406.4 g/mol
InChI Key: FVDOPJKMGMZDSU-UHFFFAOYSA-N
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Description

3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6H-BENZO[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a biphenyl group with a chromone scaffold, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6H-BENZO[C]CHROMEN-6-ONE typically involves multiple steps. One common method starts with the preparation of the biphenyl derivative, which is then coupled with a chromone precursor. The reaction conditions often involve the use of catalysts such as Lewis acids (e.g., AlCl3, ZnCl2) and solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6H-BENZO[C]CHROMEN-6-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6H-BENZO[C]CHROMEN-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6H-BENZO[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer progression. The exact pathways and targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-{[1,1’-BIPHENYL]-4-YL}-2-OXOETHOXY)-6H-BENZO[C]CHROMEN-6-ONE is unique due to its combination of a biphenyl group with a chromone scaffold. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[2-oxo-2-(4-phenylphenyl)ethoxy]benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18O4/c28-25(20-12-10-19(11-13-20)18-6-2-1-3-7-18)17-30-21-14-15-23-22-8-4-5-9-24(22)27(29)31-26(23)16-21/h1-16H,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDOPJKMGMZDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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